molecular formula C13H13NO B12905592 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol CAS No. 62365-80-4

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B12905592
CAS No.: 62365-80-4
M. Wt: 199.25 g/mol
InChI Key: CAIWNNZSKPOUDN-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, combining a privileged indole scaffold with an alkynyl alcohol functional group. The indole moiety is a fundamental structural component in numerous biologically active molecules and pharmaceuticals, known for its versatile interactions with biological targets . The 2-methylbut-3-yn-2-ol segment functions as a valuable synthetic handle, often serving as a protected or masked form of an alkyne in multi-step synthetic routes . This molecular architecture makes the compound a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Its primary research application is in the domain of early-stage drug discovery, where it is utilized as a key intermediate. For instance, a closely related structural analog has been identified as an inhibitor in molecular docking studies targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a protein relevant in inflammatory signaling pathways . This suggests potential for researchers investigating anti-inflammatory therapies. As a sophisticated chemical tool, this compound is intended for use by qualified research scientists in controlled laboratory environments. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62365-80-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C13H13NO/c1-13(2,15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14-15H,1-2H3

InChI Key

CAIWNNZSKPOUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CNC2=CC=CC=C21)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 4 1h Indol 3 Yl 2 Methylbut 3 Yn 2 Ol

Strategies for the Construction of the Indole-Alkynol Core

The construction of the indole-alkynol framework is achieved through a variety of sophisticated synthetic strategies, with transition metal-catalyzed reactions being at the forefront. These methods offer high degrees of control over the chemical transformation, enabling the efficient synthesis of the target compound.

Palladium-Catalyzed Sonogashira-Hagihara Reactions Utilizing 2-Methylbut-3-yn-2-ol as an Acetylene Equivalent

The Sonogashira-Hagihara reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.org In the context of synthesizing 4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol, this reaction typically involves the cross-coupling of a 3-haloindole (commonly 3-iodoindole) with 2-methylbut-3-yn-2-ol. elsevierpure.com The reaction is generally co-catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of a base. libretexts.org

Recent advancements have focused on developing copper-free Sonogashira protocols to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. nih.gov These modified procedures often employ a palladium catalyst, such as a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand like P(p-tol)₃ or P(t-Bu)₃, with an amine base like DBU in a suitable solvent such as THF. nih.govorganic-chemistry.org These conditions have been shown to be effective for the coupling of various aryl bromides with 2-methylbut-3-yn-2-ol, suggesting their applicability to the synthesis of the target indole-alkynol. nih.gov The reaction proceeds efficiently at elevated temperatures, affording good to excellent yields of the desired aryl-2-methyl-3-butyn-2-ols. nih.gov

The general applicability of the Sonogashira coupling allows for a modular approach to a variety of substituted indole-alkynols. The reaction's regioselectivity is high, with the coupling occurring exclusively at the C3 position of the indole (B1671886) ring when a 3-haloindole is used as the starting material. nih.gov

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/CuIPPh₃Et₃NDMFRTGood libretexts.org
Pd(OAc)₂P(p-tol)₃DBUTHF80Good-Excellent nih.gov
Pd(PhCN)₂Cl₂P(t-Bu)₃Cs₂CO₃TolueneRTHigh organic-chemistry.org
Pd(PPh₃)₄/CuI-Cs₂CO₃TolueneRTHigh nih.gov

Gold-Catalyzed Annulations and Cyclizations in Indole-Alkynol Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. researchgate.netresearchgate.net In the synthesis of indole-alkynol derivatives, gold catalysts, typically Au(I) or Au(III) species, can facilitate the formation of the indole core through annulation or cyclization reactions. researchgate.netorganic-chemistry.org

One prominent strategy involves the gold-catalyzed annulation of 2-alkynylanilines. organic-chemistry.orgresearchgate.net While this approach directly forms the indole ring, subsequent functionalization at the C3 position would be required to introduce the 2-methylbut-3-yn-2-ol moiety. A more direct approach could involve the gold-catalyzed coupling of an indole with an activated alkyne. Gold catalysts can activate propargylic alcohols, making them susceptible to nucleophilic attack by the electron-rich indole ring. researchgate.net

Recent studies have shown that gold-catalyzed reactions can be highly selective, with the outcome often dictated by the choice of ligands and reaction conditions. rsc.org For instance, the use of specific phosphine ligands can direct the reaction towards either direct indole formation or a tandem annulation process. rsc.org The mechanism of these reactions often involves the formation of a vinyl-gold intermediate, which can then undergo further transformations. nih.gov

CatalystReactantsKey TransformationReference
Au(I) complexesN-protected 5-aminopent-2-yn-1-olIntramolecular cyclization researchgate.net
Au(III) chloride2-alkynylanilinesAnnulation to form indoles organic-chemistry.orgresearchgate.net
IPrAuNTf₂Pyrrol-yn-glycol derivativesC2-pyrrole attack and 1,2-migration acs.org
Gold catalyst with phosphine ligandYnamide precursorsLigand-dependent cyclization rsc.org

Other Transition Metal-Mediated Synthetic Pathways to Indole-Alkynol Derivatives

Beyond palladium and gold, other transition metals such as copper, ruthenium, rhodium, and cobalt have been utilized in the synthesis of indoles and their derivatives. researchgate.netnih.govnih.gov These metals can catalyze a variety of transformations, including cross-coupling, cyclization, and C-H activation reactions. researchgate.netmdpi.comdiva-portal.org

For instance, copper can be used to catalyze the synthesis of indoles, sometimes in conjunction with other metals or under specific reaction conditions. nih.gov Rhodium and ruthenium catalysts have been employed in cyclization and annulation reactions to form the indole nucleus. researchgate.net Cobalt-catalyzed reactions have also been developed for indole synthesis through cross-dehydrogenative coupling. mdpi.com

While direct synthesis of this compound using these alternative metals may not be as commonly reported as palladium or gold-catalyzed methods, the versatility of these catalysts suggests potential for the development of novel synthetic routes. nih.gov These pathways could offer advantages in terms of cost, reactivity, or functional group tolerance. nih.gov

Chemo- and Regioselective Synthesis Approaches for this compound

The chemo- and regioselective synthesis of this compound is paramount to ensure the desired isomer is obtained with high purity. In the context of the Sonogashira reaction, the high regioselectivity for coupling at the C3 position of 3-iodoindole is a key advantage. elsevierpure.com

For methods involving the construction of the indole ring itself, achieving the correct substitution pattern is a significant challenge. The choice of starting materials and catalyst system is crucial in directing the cyclization to afford the desired 3-substituted indole. For example, in palladium-catalyzed intramolecular cyclizations of alkynes and imines, the substitution pattern of the starting materials dictates the final product structure. organic-chemistry.org

C-H activation strategies offer a promising avenue for the direct and regioselective functionalization of the indole C3-H bond. mdpi.com While still an area of active research, the development of catalysts that can selectively activate the C3-H bond of an unprotected indole for coupling with an alkyne partner would represent a highly efficient and atom-economical approach to the target molecule.

Mechanistic Investigations of Core Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems.

Elucidation of Reaction Pathways and Transition States in Indole-Alkynol Synthesis

Mechanistic studies, often combining experimental evidence with computational calculations such as Density Functional Theory (DFT), have provided valuable insights into the formation of the indole-alkynol core. nih.gov

In gold-catalyzed reactions, the proposed mechanism often involves the initial coordination of the gold catalyst to the alkyne, which activates it for nucleophilic attack. researchgate.net In the case of annulations of 2-alkynylanilines, this is followed by an intramolecular attack of the aniline (B41778) nitrogen onto the activated alkyne, leading to cyclization. organic-chemistry.org DFT calculations can help to identify the key transition states and intermediates along this pathway, providing a deeper understanding of the factors that control the reaction's efficiency and selectivity. researchgate.net For gold-catalyzed couplings of indoles with alkynes, computational studies have revealed the importance of the gold catalyst's affinity for the indole versus the alkyne and how this influences the reaction outcome. nih.gov

For palladium-catalyzed Sonogashira reactions, the mechanism is generally understood to involve two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org The palladium cycle involves oxidative addition of the aryl halide, followed by transmetalation with a copper acetylide species and subsequent reductive elimination to afford the final product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. libretexts.org

Influence of Catalysts and Ligands on Reaction Outcome and Selectivity

The chemical behavior of this compound and related indole propargylic alcohols is highly dependent on the choice of catalyst and associated ligands. These reagents can steer the reaction towards distinct pathways, such as alkylation, alkenylation, or cyclization, by stabilizing key intermediates or facilitating specific bond activations.

The selection of an acid catalyst, for instance, can completely redirect the reaction between an indole and a propargylic alcohol. Research has shown that in the presence of triflic acid, a 3-alkenylation of the indole occurs, leading to a cascade process that constructs a 3,4-dihydrocyclopenta[b]indole (B11920708) skeleton in moderate to excellent yields. acs.org Conversely, employing copper(II) triflate (Cu(OTf)₂) as the catalyst favors a 3-alkylation of the indole, resulting in the formation of a 3-propargyl indole. acs.org This dichotomy highlights the critical role of the catalyst in controlling the reaction's mechanistic pathway. Similarly, scandium(III) triflate (Sc(OTf)₃) has been utilized to achieve smooth propargylation of indoles with high selectivity and excellent yields under mild conditions. researchgate.net

Transition metal catalysts, particularly those based on gold, platinum, and palladium, offer a broad spectrum of reactivity. Platinum(II) chloride (PtCl₂) catalyzes a multi-step reaction where the propargyl alcohol first rearranges to an alkenyl ketone, which then undergoes an addition reaction with the indole. nih.gov Gold catalysts are effective in promoting the nucleophilic substitution of the propargylic alcohol under very mild conditions. researchgate.net

The ancillary ligands attached to a metal center can also exert profound control over selectivity. In gold(I)-catalyzed cycloadditions of allene-dienes, adjusting the electronic properties of the phosphine ligand can switch the reaction outcome between two different modes. nih.gov Using electron-poor triarylphosphitegold(I) complexes favors a [4+2] cycloaddition, whereas employing electron-rich, bulky ligands like di-tert-butylbiphenylphosphinegold(I) directs the reaction towards a [4+3] cycloaddition. nih.gov This principle of ligand-controlled selectivity is directly applicable to the complex transformations of indole-alkynol scaffolds.

Catalyst SystemSubstrate ClassPredominant Reaction OutcomeReference
Triflic Acid (TfOH)Indole + Propargylic Alcohol3-Alkenylation / Cyclization acs.org
Copper(II) Triflate (Cu(OTf)₂)Indole + Propargylic Alcohol3-Alkylation acs.org
Scandium(III) Triflate (Sc(OTf)₃)Indole + Propargylic Alcohol3-Propargylation researchgate.net
Platinum(II) Chloride (PtCl₂)Indole + Propargyl AlcoholRearrangement / Addition nih.gov
Gold(I) / TriarylphosphiteAllene-diene[4+2] Cycloaddition nih.gov
Gold(I) / Di-tert-butylbiphenylphosphineAllene-diene[4+3] Cycloaddition nih.gov

Selective Functionalization and Post-Synthetic Modification

Post-synthetic modification of the this compound scaffold allows for the generation of diverse molecular architectures. Strategies have been developed to selectively target the propargylic alcohol moiety or the C-H bonds of the indole ring, as well as to control the stereochemistry of these transformations.

Derivatization Strategies for the Propargylic Alcohol Moiety

The propargylic alcohol group is a hub of reactivity, susceptible to a variety of transformations. A primary reaction pathway involves its role as a precursor to cationic intermediates, which can then be trapped by nucleophiles. For example, Lewis or Brønsted acid catalysis can promote the reaction of indole propargylic alcohols with various nucleophiles, leading to cyclization and rearrangement cascades. rsc.org

One significant transformation is the acid-catalyzed reaction with the parent indole nucleus, which, as mentioned, can lead to cyclized products like 3,4-dihydrocyclopenta[b]indoles. acs.org In other contexts, the alcohol can be eliminated to form a reactive vinylidene or allenylidene intermediate, which can participate in further reactions. Organocatalytic methods using acetic acid have been shown to convert α-(6-indolyl) propargylic alcohols into alkynyl indole imine methides in situ, which then undergo formal [3+3] cyclization with 1,3-dicarbonyl compounds. rsc.org This demonstrates a sophisticated derivatization that completely transforms the initial alcohol functionality into a complex heterocyclic system.

Indole Ring Functionalization via C-H Activation Strategies

Direct functionalization of the indole ring's C-H bonds offers an atom-economical approach to introduce complexity, bypassing the need for pre-functionalized substrates. numberanalytics.com While the C3 position is the most nucleophilic and typically the most reactive site in classical electrophilic substitutions, modern catalytic methods allow for the selective functionalization of other positions. mdpi.commdpi.com

The functionalization of the C4, C5, C6, and C7 positions on the benzene (B151609) portion of the indole ring is challenging due to their similar reactivity. nih.gov However, success has been achieved using directing group strategies. By installing a removable directing group on the indole nitrogen, transition metal catalysts (often palladium) can be guided to a specific C-H bond ortho to the directing group, enabling selective arylation, alkylation, or other coupling reactions at positions like C7 or C4. nih.gov For instance, a pivaloyl directing group can facilitate the C-H activation at the C4 position. nih.gov Similarly, a Pd-catalyzed domino reaction has been developed for the C3–H bond activation and benzylation of indole-carboxylic acids. mdpi.com These strategies provide powerful tools for the late-stage modification of complex indole-containing molecules.

Stereoselective Syntheses and Chirality Control in Indole-Alkynol Scaffolds

The creation of chiral indole-containing structures is of paramount importance, and significant efforts have been dedicated to controlling stereochemistry during the synthesis and modification of indole-alkynol scaffolds. numberanalytics.com Asymmetric catalysis is a primary tool for achieving this control. numberanalytics.com

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for the enantioselective functionalization of indoles. nih.govoaepublish.com For example, a CPA-catalyzed asymmetric reaction of indoles with β,γ-alkynyl-α-imino esters allows for the efficient synthesis of unnatural α-amino acid derivatives containing a tetrasubstituted stereocenter with high yield and excellent enantiomeric excess (ee). nih.gov This methodology could be adapted to control the stereocenter generated during the addition of the indole nucleus to a derivative of the alkynol.

Another approach involves the direct asymmetric synthesis of the chiral propargylic alcohol itself. The use of chiral ligands, such as BINOL, in conjunction with metal catalysts like zinc, can facilitate the enantioselective addition of terminal alkynes to aldehydes, establishing the chiral center of the propargylic alcohol with high fidelity. mdpi.com Furthermore, cobalt-based metalloradical catalysis has been developed for the enantioselective alkylation of C(sp³)–H bonds to construct chiral indolines, showcasing the power of transition metal catalysis in creating stereocenters adjacent to the indole ring. nih.govnih.gov

Catalytic SystemTransformationStereochemical OutcomeReference
Chiral Phosphoric Acid (CPA)Indole + β,γ-alkynyl-α-imino esterup to 98% ee nih.gov
Cobalt(II) / Chiral LigandIntramolecular C(sp³)–H AlkylationExcellent enantioselectivity nih.gov
BINOL / ZnAlkyne addition to aldehydeHigh enantioselectivity mdpi.com
Chiral Phosphoric Acid (CPA)Indolization of IminoquinonesAxially chiral 3-arylindoles oaepublish.com

Advanced Spectroscopic and Structural Elucidation of 4 1h Indol 3 Yl 2 Methylbut 3 Yn 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J) in both ¹H and ¹³C NMR spectra, a complete structural assignment of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol can be achieved.

While specific experimental spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups. For illustrative purposes, data for structurally related compounds are often used for comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule:

Indole (B1671886) N-H Proton: A broad singlet is expected, typically in the downfield region (δ 8.0-8.5 ppm), characteristic of the acidic proton on the nitrogen atom of the indole ring.

Indole Aromatic Protons: The five protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). This will consist of a singlet for the C2-H proton and a series of doublets and triplets for the protons on the benzene (B151609) portion of the indole ring (C4-H, C5-H, C6-H, C7-H).

Hydroxyl O-H Proton: A broad singlet for the tertiary alcohol proton is expected. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: A sharp singlet, integrating to six protons, would correspond to the two equivalent methyl groups attached to the quaternary carbon, likely appearing in the upfield region (δ 1.5-1.7 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule:

Indole Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region (δ 110-140 ppm).

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the C≡C triple bond are expected between δ 80-95 ppm.

Quaternary Alcohol Carbon: The signal for the carbon atom bearing the hydroxyl and two methyl groups (C2) would appear around δ 65-70 ppm.

Methyl Carbons: A signal in the upfield region (δ 30-35 ppm) would correspond to the two equivalent methyl carbons.

An interactive table summarizing the expected ¹H and ¹³C NMR chemical shifts is provided below.

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Indole N-Hδ 8.0-8.5 (s, 1H)-
Indole C2-Hδ ~7.2 (s, 1H)δ ~123 ppm
Indole Aromatic C-Hδ 7.0-8.0 (m, 4H)δ 110-128 ppm
Hydroxyl O-HVariable (s, 1H)-
Methyl C-Hδ 1.5-1.7 (s, 6H)δ ~31 ppm
Indole C3-δ ~108 ppm
Indole C3a, C7a-δ ~127, ~136 ppm
Alkyne C≡C-δ 80-95 ppm
Quaternary C-OH-δ 65-70 ppm

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. chegg.comchemicalbook.com This precision allows for the unambiguous confirmation of the molecular formula.

For This compound , the molecular formula is C₁₃H₁₃NO. The expected exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Exact Mass: 211.0997 g/mol

Parameter Value
Molecular FormulaC₁₃H₁₃NO
Calculated Exact Mass [M]211.0997
Calculated m/z for [M+H]⁺212.1075
Calculated m/z for [M+Na]⁺234.0896

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of the molecular structure and its conformation in the solid state.

A search of publicly available crystallographic databases did not yield a crystal structure for This compound . However, the crystal structure of the closely related analogue, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol , has been reported. researchgate.netnih.gov In this related structure, the molecule exhibits a nearly planar arrangement of the aromatic ring and the adjacent alkyne group. researchgate.netnih.gov In the crystal, molecules are linked by O-H···O hydrogen bonds, forming strands. nih.gov

Should a single crystal of This compound be obtained, X-ray diffraction analysis would be expected to reveal:

The precise bond lengths of the indole ring, the C≡C triple bond, and the C-O bond of the alcohol.

The bond angles around the sp-hybridized alkyne carbons (expected to be ~180°) and the tetrahedral geometry of the alcohol carbon.

The dihedral angle between the plane of the indole ring and the butynyl side chain.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H and the alcohol O-H groups, which dictate the crystal packing.

Structural Parameter Expected Information from X-ray Crystallography
Bond Lengths Precise distances between all bonded atoms (e.g., C-C, C-N, C≡C, C-O, C-H, N-H, O-H).
Bond Angles Angles between adjacent bonds (e.g., C-C-C, C-C≡C, H-C-H).
Torsion Angles Dihedral angles defining the 3D conformation, especially the orientation of the indole ring relative to the side chain.
Crystal Packing Supramolecular arrangement, identifying intermolecular forces like hydrogen bonds and π-stacking.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The absorption of infrared radiation excites molecular vibrations such as stretching and bending. nih.gov

The IR spectrum of This compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the tertiary alcohol's hydroxyl group.

N-H Stretch: A sharp to moderately broad peak around 3400-3500 cm⁻¹ due to the N-H stretching of the indole ring.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of the C-H bonds on the aromatic indole ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the C-H bonds of the methyl groups.

C≡C Stretch: A weak but sharp absorption band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretching vibration. This band is often weak in IR for internal alkynes.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

The table below summarizes the principal expected infrared absorption frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alcohol (O-H)Stretch3200-3600Strong, Broad
Indole (N-H)Stretch3400-3500Moderate, Sharp
Aromatic (C-H)Stretch3050-3150Moderate
Aliphatic (C-H)Stretch2850-2970Moderate to Strong
Alkyne (C≡C)Stretch2100-2260Weak to Moderate
Aromatic (C=C)Stretch1450-1600Moderate to Strong

Raman spectroscopy would provide complementary information. Notably, the C≡C stretching vibration, which is often weak in the IR spectrum of internal alkynes, typically gives a strong signal in the Raman spectrum, making it a valuable confirmatory technique. wikipedia.org

Computational Chemistry and Theoretical Modeling of 4 1h Indol 3 Yl 2 Methylbut 3 Yn 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of a molecule and predicting its reactivity. For 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol, DFT calculations can provide insights into the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its chemical behavior.

Theoretical investigations on similar indole (B1671886) derivatives have demonstrated that the indole ring typically acts as an electron-donating system. aip.orgnih.govresearchgate.netresearchgate.netnih.gov The highest occupied molecular orbital (HOMO) is often localized on the indole nucleus, indicating that this region is susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) distribution can vary depending on the substituents. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Properties of this compound (Illustrative Data)

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-0.5 eVRepresents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DProvides a measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electrostatic PotentialNegative potential around the indole nitrogen and the hydroxyl oxygen, positive potential around the indole N-H and hydroxyl proton.Predicts sites for non-covalent interactions, such as hydrogen bonding.

Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment. nih.govyoutube.comyoutube.comresearchgate.net For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule and how it might interact with solvent molecules or biological macromolecules.

An MD simulation would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over a series of small time steps. Analysis of the resulting trajectory can identify stable conformations, the dynamics of the rotatable bonds (such as the bond connecting the indole ring to the butynyl group), and the formation and lifetime of hydrogen bonds with surrounding water molecules. This information is critical for understanding how the molecule might fit into a protein binding pocket.

Table 2: Representative Molecular Dynamics Simulation Findings for this compound in an Aqueous Environment (Illustrative Data)

ParameterObservation (Illustrative)Implication
Conformational StatesThe dihedral angle between the indole ring and the alkyne group shows a preference for a near-perpendicular orientation.This preferred conformation would influence how the molecule presents itself to a binding partner.
Hydrogen BondingThe indole N-H group and the hydroxyl group act as hydrogen bond donors to water molecules, while the hydroxyl oxygen acts as a hydrogen bond acceptor.These interactions govern the molecule's solubility and its ability to form specific interactions within a biological target.
Solvent Accessible Surface Area (SASA)The indole ring and the methyl groups of the propargyl alcohol moiety are the most exposed to the solvent.This suggests which parts of the molecule are most likely to engage in initial interactions with a receptor.
Root Mean Square Fluctuation (RMSF)The terminal methyl groups and the hydroxyl group of the butynyl chain exhibit higher flexibility compared to the rigid indole core.The flexibility of the side chain may allow for induced-fit binding to a receptor.

Note: The data in this table is illustrative and based on general principles of small molecule MD simulations. Specific results would require a dedicated simulation.

Molecular Docking Studies with Biological Macromolecules (e.g., Analysis of PDB ID: 4IDV)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. oup.comnih.govrcsb.orgnih.govebi.ac.uknih.govresearchgate.netacs.orgnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The Protein Data Bank (PDB) entry 4IDV contains the crystal structure of Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), also known as NF-kappa-B-inducing kinase (NIK), in complex with an inhibitor. rcsb.orgebi.ac.ukrcsb.orgpdbj.orgwwpdb.orgpdbj.org NIK is a crucial enzyme in the non-canonical NF-κB signaling pathway, which is involved in inflammation, immunity, and cancer. pdbj.org Docking this compound into the ATP-binding site of NIK (PDB: 4IDV) can provide a hypothesis for its potential inhibitory activity.

A typical docking study would involve preparing the protein structure by removing water molecules and adding hydrogen atoms, and then using a scoring function to evaluate different binding poses of the ligand. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Table 3: Representative Molecular Docking Results of this compound with NIK (PDB ID: 4IDV) (Illustrative Data)

ParameterFinding (Illustrative)Significance
Binding Energy-8.5 kcal/molA negative binding energy indicates a favorable interaction. The magnitude suggests a potentially moderate to high affinity.
Key Interacting ResiduesThe indole N-H may form a hydrogen bond with the backbone carbonyl of a hinge region residue. The hydroxyl group could form a hydrogen bond with a nearby polar residue. The indole ring may engage in hydrophobic interactions with nonpolar residues in the active site.These specific interactions anchor the molecule in the binding pocket and are critical for its inhibitory potential.
Binding PoseThe indole ring occupies the hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP. The butynyl side chain extends towards the solvent-exposed region.The predicted binding mode is consistent with that of known kinase inhibitors.

Note: The data in this table is illustrative. Actual docking results would require performing the docking calculation with appropriate software.

In Silico Prediction of Activity Spectra for Substances (PASS) in Chemical Biology Research

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. akosgmbh.demdpi.comgenexplain.comway2drug.comgenexplain.comyoutube.comzenodo.org The PASS algorithm compares the structure of a query molecule to a large database of known biologically active substances and calculates the probability of it being active (Pa) or inactive (Pi) for a wide range of biological activities. This tool is valuable in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects.

For this compound, a PASS prediction could suggest a variety of potential biological activities based on the presence of the indole and propargyl alcohol functionalities.

Table 4: Representative PASS Prediction for this compound (Illustrative Data)

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Kinase Inhibitor0.650.08High probability of inhibiting one or more protein kinases.
Antineoplastic0.580.12Potential to have anti-cancer properties.
Anti-inflammatory0.520.15May possess anti-inflammatory effects.
CYP3A4 Substrate0.700.05Likely to be metabolized by the cytochrome P450 3A4 enzyme.
Cardiotoxic0.350.25Moderate probability of having adverse effects on the heart.

Note: The data in this table is illustrative. The actual PASS prediction can be obtained from the online server and would provide a much more extensive list of potential activities.

Computational Predictions of Metabolic Stability (e.g., SMARTCyp Analysis)

Understanding the metabolic stability of a compound is crucial in drug development, as it influences its pharmacokinetic profile and potential for drug-drug interactions. SMARTCyp is a computational tool that predicts the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. oup.comnih.govoup.comku.dkpsu.eduku.dknih.govku.dksquonk.it SMARTCyp uses a combination of reactivity and accessibility to rank the atoms in a molecule most likely to undergo oxidation.

For this compound, a SMARTCyp analysis can identify the specific carbon and heteroatoms that are most susceptible to CYP-mediated metabolism. The indole ring is known to be a substrate for various CYP isoforms, and the aliphatic part of the molecule also contains potential sites of oxidation.

Table 5: Representative SMARTCyp Prediction for this compound (Illustrative Data)

RankAtom Number and TypeScorePredicted Site of Metabolism
1C5 of the indole ring35Aromatic hydroxylation is a common metabolic pathway for indoles.
2C6 of the indole ring42Another potential site for aromatic hydroxylation.
3Methyl group carbon55Aliphatic hydroxylation of the methyl groups on the butynyl chain.
4C2 of the indole ring68Oxidation at this position is also possible, though generally less favored.

Note: The data in this table is illustrative. The scores are arbitrary and serve to demonstrate the ranking of potential metabolic sites. A lower score indicates a higher likelihood of metabolism. Actual predictions can be obtained from the SMARTCyp server.

Investigation of Molecular Interactions and Biological Target Engagement of 4 1h Indol 3 Yl 2 Methylbut 3 Yn 2 Ol and Its Derivatives

Protein-Ligand Interaction Profiling

The binding of a ligand to a protein is a complex interplay of various non-covalent interactions. The specific nature and geometry of these interactions determine the affinity and specificity of the ligand for its target.

Characterization of Specific Interaction Modes (e.g., Conventional Hydrogen Bonding, Carbon-Hydrogen Bonding, Pi-Sigma, Alkyl and Pi-Alkyl Interactions, Pi-Pi Stacking)

The molecular structure of 4-(1H-indol-3-yl)-2-methylbut-3-yn-2-ol, featuring an indole (B1671886) ring, a hydroxyl group, and an alkyne moiety, allows for a variety of interactions with a protein's binding site.

Conventional Hydrogen Bonding: The hydroxyl group (-OH) of the alkynol moiety and the nitrogen atom of the indole ring can act as hydrogen bond donors, while the oxygen atom can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the binding pocket. For instance, the hydroxyl group of similar propargylic alcohol moieties in kinase inhibitors is known to form key hydrogen bonds with residues in the back pocket of the ATP binding site. nih.gov

Pi-Interactions: The aromatic indole ring is a key feature for establishing several types of pi-interactions:

Pi-Pi Stacking: The indole ring can engage in pi-pi stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan. These interactions contribute significantly to the binding affinity. nih.gov

Carbon-Hydrogen Bonding: The C-H bonds of the methyl groups and the indole ring can participate in weaker carbon-hydrogen bonds with appropriate acceptor atoms in the protein. nih.gov

These varied interaction modes collectively contribute to the specific and stable binding of the ligand to its target protein.

Analysis of Ligand Binding Site Architecture within Protein Crystal Structures (e.g., with NIK kinase, PDB ID: 4IDV)

The crystal structure of a derivative, 4-{3-[2-amino-5-(2-methoxyethoxy)pyrimidin-4-yl]-1H-indol-5-yl}-2-methylbut-3-yn-2-ol, in complex with NF-κB-inducing kinase (NIK) (PDB ID: 4IDV) provides significant insights into the binding mode of this class of compounds. pdbj.orgrcsb.org The NIK kinase domain in this structure adopts a "DFG-in" active conformation. nih.gov

The binding site for this inhibitor is located in the ATP-binding pocket of the kinase. Analysis of the co-crystal structure reveals several key interactions:

The 2-aminopyrimidine (B69317) moiety forms crucial hydrogen bonds with the hinge region of the kinase (residues Glu470 and Leu472), a common feature for many kinase inhibitors. nih.gov

The indole scaffold is positioned in a way that allows for optimization of interactions with the surrounding residues. pdbj.org

The propargylic alcohol moiety, which is structurally analogous to the 2-methylbut-3-yn-2-ol group of the title compound, extends into a hydrophobic back pocket located behind the gatekeeper residue (Met469). nih.gov The hydroxyl group of this moiety is observed to form hydrogen bonds with residues within this back pocket, such as Glu440 and the backbone of Phe535. nih.gov

This structural information is invaluable for understanding how these indole-alkynol compounds achieve their potency and for guiding the design of new inhibitors.

Interaction Type Ligand Moiety NIK Residues (PDB: 4IDV) Reference
Hydrogen Bonding2-aminopyrimidineGlu470, Leu472 (hinge region) nih.gov
Hydrogen BondingHydroxyl of alkynolGlu440, Phe535 nih.gov
Hydrophobic InteractionPropargyl groupHydrophobic back pocket nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Impact of Indole Substitutions on Molecular Recognition and Binding Efficacy

The indole nucleus is a common scaffold in many biologically active compounds, and its substitution pattern can significantly influence binding affinity and selectivity.

Substitution at the 5-position: Studies on related indole-based inhibitors have shown that the 5-position of the indole ring is amenable to substitution. For example, in a series of 2,3,4,9-tetrahydro-1H-carbazol-1-amines, substitution at the corresponding position with small, electron-withdrawing groups like fluorine or chlorine was found to be favorable for activity. umn.edu In another study on seco-duocarmycin analogs, substitutions at the indole C5-position with various N-substituents were explored to modulate cytotoxicity. nih.gov

Linkage Position: The point of attachment of substituents on the indole ring can drastically alter the molecule's shape and its ability to fit into the binding pocket. For instance, in a series of bis-indole HIV-1 fusion inhibitors, the linkage between the two indole rings was found to be critical for activity, with the 6-6' linkage being optimal. nih.gov

These findings suggest that modifications to the indole ring of this compound could be a viable strategy to enhance its inhibitory potency.

Modification Impact on Activity Example Compound Class Reference
Indole 5-position substitutionCan be optimized for potency (e.g., F, Cl)2,3,4,9-tetrahydro-1H-carbazol-1-amines umn.edu
Indole C5-N-substituentsModulates cytotoxic activityseco-duocarmycin analogs nih.gov
Linkage between indole ringsCritical for optimal shape and activitybis-indole HIV-1 fusion inhibitors nih.gov

Role of the Alkynol Moiety in Modulating Binding Affinity and Selectivity

The alkynol moiety, specifically the propargylic alcohol group, is a recurring feature in many potent kinase inhibitors. nih.govnih.gov

Accessing the Back Pocket: The linear and rigid nature of the alkyne linker allows the inhibitor to penetrate past the gatekeeper residue of the kinase and access a hydrophobic back pocket. This interaction is often crucial for achieving high potency and selectivity. nih.gov

Hydrogen Bonding: The terminal hydroxyl group of the alkynol can form specific hydrogen bonds with residues in this back pocket, further anchoring the inhibitor and contributing to its affinity. The crystal structure of a NIK inhibitor with a propargylic alcohol moiety (PDB: 4IDV) clearly demonstrates the formation of hydrogen bonds with Glu440 and Phe535. nih.gov

Metabolic Stability: While the propargylic alcohol moiety is important for binding, its potential metabolic lability is a factor that needs to be considered in drug design. nih.gov

The 2-methylbut-3-yn-2-ol group in the title compound serves this critical role of extending into and interacting with the back pocket of target kinases.

Exploration of Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Beyond direct competitive inhibition at the active site, some small molecules can modulate protein function by binding to a distinct, allosteric site. acs.org This binding event can induce conformational changes that alter the protein's activity.

While there is no direct evidence to classify this compound as an allosteric modulator, the development of allosteric inhibitors for NIK is an active area of research. umn.edunih.govacs.orgmorressier.com These efforts aim to identify compounds that bind to sites other than the highly conserved ATP-binding pocket, which could offer a path to greater selectivity.

The binding of any ligand, whether orthosteric or allosteric, can induce conformational changes in the target protein. arxiv.org In kinases, these changes can be significant and are often linked to the activation state of the enzyme. nih.gov For example, inhibitors can stabilize either the active "DFG-in" or inactive "DFG-out" conformation of the activation loop. nih.gov The binding of inhibitors to kinases can trigger substantial structural rearrangements, and these conformational effects are often more extensive than previously appreciated. nih.gov Future studies using techniques like FRET and DEER could elucidate the specific conformational landscape of NIK in the presence of this compound and its derivatives, revealing whether they act purely as competitive inhibitors or if they also exert allosteric effects on the kinase's structure and function. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Advanced Chemical Probes and Tools for Biological Systems

The structure of 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol is well-suited for its use as a foundational scaffold in the development of sophisticated chemical probes. The terminal alkyne functionality, after potential deprotection of the tertiary alcohol, can participate in highly efficient and bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This capability allows for the straightforward attachment of various reporter tags, including fluorophores, biotin, or affinity handles.

Furthermore, the indole (B1671886) nucleus itself can be a recognition element for specific biological targets. Many proteins contain domains that recognize and bind indole-containing ligands. By leveraging this inherent affinity, derivatives of This compound could be synthesized to create target-specific probes. For instance, modifications to the indole ring, such as substitution at the N1, C2, or other positions, could modulate binding affinity and selectivity for particular proteins.

Table 1: Potential Chemical Probes Derived from this compound

Probe TypeReporter TagPotential Application
Fluorescent ProbeFluorescein, Rhodamine, etc.Cellular imaging and localization of target proteins.
Affinity ProbeBiotin, DesthiobiotinTarget identification and pull-down assays.
Photoaffinity ProbeBenzophenone, DiazirineCovalent labeling and identification of binding partners.

The synthesis of such probes would likely involve a multi-step process, starting with the functionalization of the indole core, followed by the introduction of the propargyl alcohol side chain, and finally the attachment of the desired reporter molecule via click chemistry.

Exploration of Novel Biological Targets Based on Structural Insights and Molecular Interaction Data

While the direct biological targets of This compound are not yet documented, its structural similarity to known bioactive molecules provides a basis for target exploration. The indole moiety is a key component of compounds that interact with a wide range of biological targets, including enzymes, receptors, and ion channels. For example, certain indole derivatives have been shown to inhibit enzymes like histone methyltransferases (e.g., EZH2) or act on G-protein coupled receptors. nih.gov

Computational methods, such as molecular docking and virtual screening, could be employed to predict potential binding partners for This compound and its derivatives. By screening libraries of protein structures, it may be possible to identify novel targets that possess a suitable binding pocket for the indolyl-propargyl scaffold.

Subsequent experimental validation using techniques like thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to confirm these predicted interactions. The identification of a novel biological target would open up new avenues for understanding disease pathways and for the development of new therapeutic strategies. For example, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been investigated for their antimicrobial activity and their ability to bind to proteins involved in bacterial survival. mdpi.comresearchgate.net

Development of New Synthetic Methodologies Inspired by the Reactivity Profile of this compound

The synthesis of This compound itself relies on established synthetic transformations, most notably the Sonogashira coupling reaction. libretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. A plausible synthetic route would involve the coupling of a 3-haloindole (e.g., 3-iodoindole) with 2-methyl-3-butyn-2-ol. nih.gov The development of more efficient, copper-free Sonogashira coupling conditions for this specific transformation could be a valuable contribution to synthetic methodology. nih.gov

The reactivity of the propargyl alcohol moiety in This compound also presents opportunities for developing novel synthetic methods. For example, the Meyer-Schuster rearrangement or the Rupe rearrangement of the tertiary propargyl alcohol could lead to the formation of α,β-unsaturated ketones or aldehydes, which are versatile synthetic intermediates. Investigating the conditions and catalysts that control the outcome of these rearrangements for this specific substrate could yield new synthetic routes to other functionalized indole derivatives.

Moreover, the combination of the indole nucleus and the alkyne functionality could be exploited in transition-metal-catalyzed cyclization reactions to construct more complex heterocyclic systems. For instance, intramolecular hydroarylation or related cycloisomerization reactions could potentially lead to the formation of novel fused-ring systems with interesting biological properties.

Q & A

Q. What are the standard synthetic routes for 4-(1H-Indol-3-yl)-2-methylbut-3-yn-2-ol?

  • Methodological Answer : The synthesis typically involves indole derivatives as starting materials. For example, cyclization reactions using Fe/HCl under reflux conditions can reduce nitro intermediates to amines, followed by cyclization to form the indole core (e.g., via Friedel-Crafts alkylation or Sonogashira coupling for alkyne introduction) . Ethanol or PEG-400:DMF solvent systems with catalysts like CuI are employed for click chemistry or triazole formation in hybrid molecules . Purification often involves column chromatography or recrystallization.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
  • 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.62 ppm for indole NH in DMSO-d6) .
  • Mass spectrometry (e.g., FAB-HRMS) for molecular ion validation (e.g., m/z 335.1512 [M+H]+) .
  • TLC with solvents like EtOAc:hexanes (70:30) to monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

  • Methodological Answer : Yield discrepancies (e.g., 30% in vs. 44% in ) arise from variables such as:
  • Catalyst loading : Higher CuI concentrations may accelerate side reactions.
  • Solvent polarity : PEG-400:DMF improves solubility but may hinder crystallization.
  • Temperature : Elevated temperatures (e.g., 80°C vs. room temperature) affect reaction kinetics.
    Systematic optimization using Design of Experiments (DoE) can isolate critical factors .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselective methods include:
  • Chiral auxiliaries : Use of tert-butylphenyl groups to induce asymmetry during acetamide formation .
  • Asymmetric catalysis : Palladium complexes with BINAP ligands for alkyne coupling .
  • Resolution techniques : Chiral HPLC or enzymatic resolution to separate enantiomers .

Q. How to design pharmacological evaluations for anti-inflammatory activity?

  • Methodological Answer :
  • In vitro assays : COX-2 inhibition screening using enzyme-linked immunosorbent assays (ELISA).
  • In vivo models : Carrageenan-induced paw edema in rats, comparing efficacy to ibuprofen (e.g., 70.7% vs. 86.4% activity) .
  • Safety profiling : Ulcerogenic potential assessed via gastric lesion scoring and lipid peroxidation assays (MDA levels) .

Structural and Analytical Questions

Q. When should XRD vs. NMR be prioritized for structural determination?

  • Methodological Answer :
  • XRD (SHELX) : Preferred for unambiguous 3D structure determination if single crystals are obtainable (e.g., SHELXL refinement for bond angles and torsion) .
  • NMR : Suitable for solution-phase analysis, especially for dynamic systems or unstable crystals. NOESY can confirm spatial proximity of indole and methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.